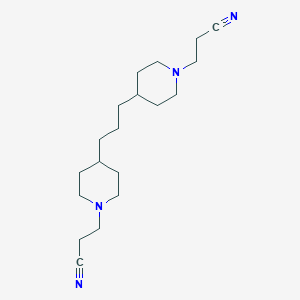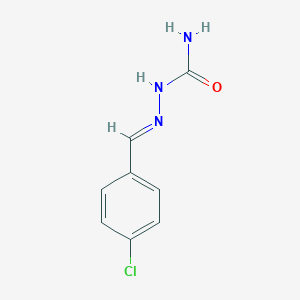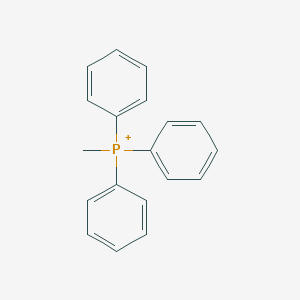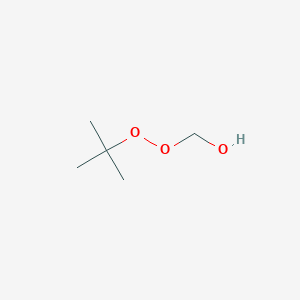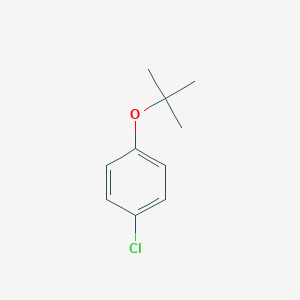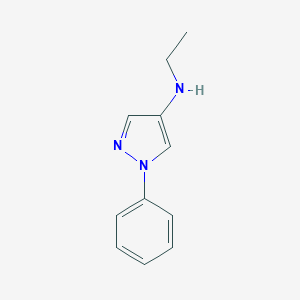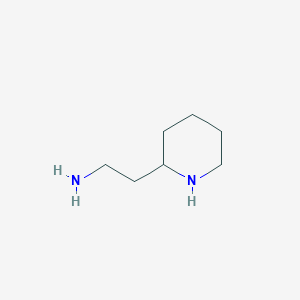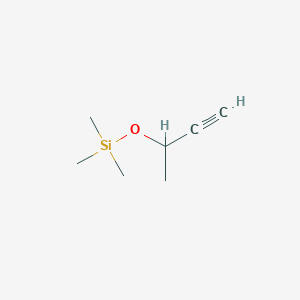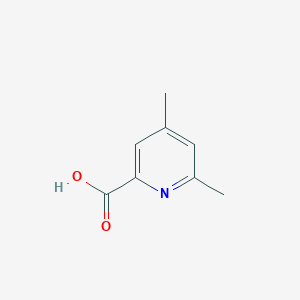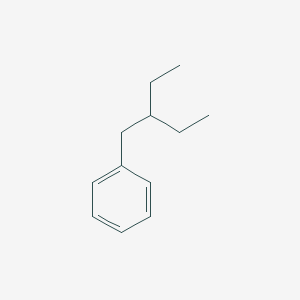
Benzene, (2-ethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2-ethylbutyl)- is a chemical compound that is commonly used in laboratory experiments to study its biochemical and physiological effects. It is a colorless liquid with a sweet odor, and its molecular formula is C12H18. This compound is synthesized using a variety of methods, and it has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of benzene, (Benzene, (2-ethylbutyl)-)- is not well understood. However, it is believed to interact with cellular membranes and disrupt their function. This can lead to changes in cell signaling pathways and ultimately affect cellular function.
Biochemische Und Physiologische Effekte
Benzene, (Benzene, (2-ethylbutyl)-)- has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzene, (Benzene, (2-ethylbutyl)-)- in laboratory experiments is its ability to dissolve a wide range of organic compounds. This makes it a useful solvent in organic chemistry experiments. However, it is important to note that benzene, (Benzene, (2-ethylbutyl)-)- is a toxic compound and should be handled with care. Additionally, its use in laboratory experiments may be limited due to its potential health risks.
Zukünftige Richtungen
There are several future directions for the study of benzene, (Benzene, (2-ethylbutyl)-)-. One area of research could focus on its potential applications in drug development. Additionally, further studies could be conducted to better understand its mechanism of action and its potential health effects. Finally, researchers could explore alternative synthesis methods for benzene, (Benzene, (2-ethylbutyl)-)- that are more environmentally friendly and sustainable.
Synthesemethoden
Benzene, (Benzene, (2-ethylbutyl)-)- can be synthesized using a variety of methods, including the reaction of 2-ethyl-1-butanol with benzene in the presence of a catalyst. This reaction produces the desired compound along with water as a byproduct. Other synthesis methods include the reaction of 2-ethyl-1-butanol with benzoyl chloride or benzaldehyde.
Wissenschaftliche Forschungsanwendungen
Benzene, (Benzene, (2-ethylbutyl)-)- has been extensively studied for its potential applications in scientific research. It is commonly used as a solvent and reagent in organic chemistry experiments, and it has been shown to have antimicrobial properties. Additionally, it has been used in the development of new drugs and as a precursor for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
19219-85-3 |
|---|---|
Produktname |
Benzene, (2-ethylbutyl)- |
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
2-ethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-3-11(4-2)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
XLXKNHSGAGUAKZ-UHFFFAOYSA-N |
SMILES |
CCC(CC)CC1=CC=CC=C1 |
Kanonische SMILES |
CCC(CC)CC1=CC=CC=C1 |
Andere CAS-Nummern |
19219-85-3 |
Synonyme |
(2-Ethylbutyl)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



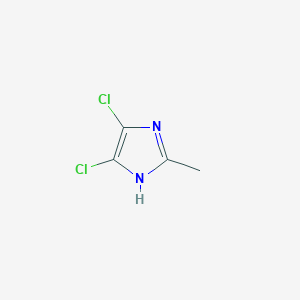

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
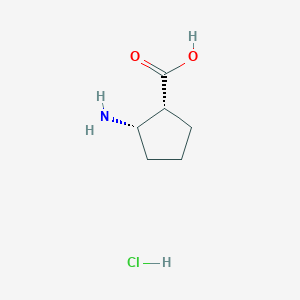
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)
